![molecular formula C16H15BrO2 B3231935 Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate CAS No. 133085-87-7](/img/structure/B3231935.png)
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Overview
Description
Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromomethyl group attached to the biphenyl structure, along with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate typically involves the bromination of a biphenyl precursor. One common method is the bromination of 4’-methyl-[1,1’-biphenyl]-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(bromomethyl)benzoate: Similar structure but lacks the biphenyl moiety.
4-Bromomethylbiphenyl: Similar structure but lacks the carboxylate ester group.
Ethyl 4-bromobenzoate: Similar ester functionality but lacks the bromomethyl group and biphenyl structure
Uniqueness
Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate is unique due to the combination of the bromomethyl group, biphenyl structure, and ethyl ester functionality. This combination imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications .
Biological Activity
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, particularly focusing on its antifungal properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C17H18BrO2
CAS Number: 133085-87-7
Molecular Weight: 344.23 g/mol
IUPAC Name: this compound
The compound features a biphenyl structure with a bromomethyl group and an ethyl ester functional group. These characteristics contribute to its lipophilicity and potential interactions with biological targets.
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. A study assessing the Minimum Inhibitory Concentrations (MICs) against various fungal strains revealed the following:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 512 - 1024 |
Candida tropicalis | 512 |
These results suggest that the compound has moderate to good antifungal activity, particularly against Candida tropicalis, which may be influenced by its structural attributes such as the bromomethyl group and the biphenyl moiety.
The proposed mechanism of action for this compound involves disruption of fungal cell membranes. The compound is believed to interact with sterols in the fungal membrane, increasing permeability and leading to cell death. This aligns with findings that similar compounds target ergosterol biosynthesis pathways, crucial for maintaining fungal cell integrity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Alkyl Chain Length: Compounds with longer carbon chains exhibit increased lipophilicity, enhancing membrane penetration and antifungal activity.
- Functional Groups: The presence of bulky substituents near the ester group correlates positively with bioactivity. Compounds lacking these features often demonstrate reduced or no activity.
Case Studies and Research Findings
Several studies have documented the antifungal efficacy of this compound:
- Study on Candida Species: In vitro assays demonstrated varying degrees of activity against multiple Candida strains, with notable efficacy against C. tropicalis at lower MIC values compared to other tested esters.
- Comparative Analysis: A comparative study indicated that while some esters like decanoyl 4-biphenyl carboxylate showed superior activity, this compound maintained a favorable profile among simpler esters due to its structural attributes.
- Potential Applications: Given its bioactivity, this compound could serve as a lead compound in developing antifungal agents or as a scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.
Properties
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-2-19-16(18)15-6-4-3-5-14(15)13-9-7-12(11-17)8-10-13/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQUWJNTFMIYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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